

Technical Synthesis Guide: Ethyl N-(2-Chloro-5-Nitrophenyl)Carbamate

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Compound of Interest

Compound Name: ethyl (2-chloro-5-nitrophenyl)carbamate

Cat. No.: B5663894

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Executive Summary

This technical guide details the synthesis, characterization, and application of Ethyl N-(2-chloro-5-nitrophenyl)carbamate, a critical intermediate derived from the reaction of 2-chloro-5-nitroaniline (CAS 6283-25-6) with ethyl chloroformate.

This scaffold serves as a pivotal "hinge" intermediate in medicinal chemistry, particularly for the synthesis of benzimidazole-based kinase inhibitors and urea-based antineoplastic agents. The presence of the ortho-chloro and meta-nitro groups provides unique electronic and steric properties that facilitate subsequent cyclization or reduction pathways.

Chemical Identity & Mechanism[1][2][3]

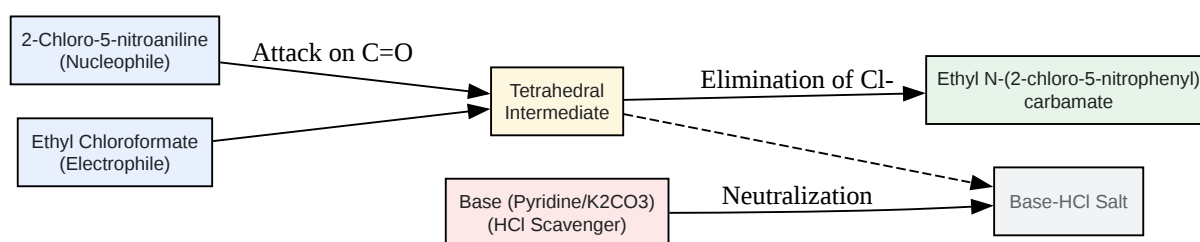
Target Molecule Profile

- IUPAC Name: Ethyl N-(2-chloro-5-nitrophenyl)carbamate
- Molecular Formula:
- Molecular Weight: 244.63 g/mol

- Core Scaffold: Carbamylated aniline
- Key Functionality:
 - Carbamate (Urethane): Protects the amine; directs ortho-lithiation; serves as a carbonyl source for cyclization.
 - Nitro Group (): Electron-withdrawing group (EWG); precursor to primary amines via reduction.
 - Chloro Group (): Steric anchor; potential leaving group in nucleophilic aromatic substitution () under forcing conditions.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The lone pair of the aniline nitrogen attacks the carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate. This collapses to expel the chloride ion, which is subsequently scavenged by a base to prevent acid-catalyzed hydrolysis or protonation of the unreacted amine.



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Figure 1: Mechanistic pathway for the carbamylation of 2-chloro-5-nitroaniline.

Experimental Protocols

Two protocols are provided: Method A (Anhydrous) for high-value, small-scale synthesis requiring high purity, and Method B (Schotten-Baumann) for scalable, greener processing.

Method A: Anhydrous Synthesis (High Purity)

Best for: Drug discovery libraries, milligram to gram scale.

Reagents:

- 2-Chloro-5-nitroaniline (1.0 eq)[1][2]
- Ethyl Chloroformate (1.2 eq)
- Pyridine (1.5 eq) or Triethylamine (1.5 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Protocol:

- **Dissolution:** In a flame-dried round-bottom flask under Nitrogen (), dissolve 2-chloro-5-nitroaniline (10 mmol, 1.72 g) in anhydrous DCM (50 mL).
- **Base Addition:** Add Pyridine (15 mmol, 1.2 mL) and cool the solution to 0°C using an ice bath.
- **Acylation:** Dropwise add Ethyl Chloroformate (12 mmol, 1.15 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
- **Reaction:** Remove ice bath and stir at room temperature (RT) for 3–6 hours. Monitor by TLC (30% EtOAc/Hexanes).
- **Quench:** Quench with 1M HCl (30 mL) to neutralize excess pyridine.
- **Workup:** Separate the organic layer.[3] Wash with saturated (30 mL) followed by Brine (30 mL).
- **Drying:** Dry over anhydrous

, filter, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).

Method B: Schotten-Baumann Conditions (Scalable)

Best for: Process chemistry, >100g scale.

Reagents:

- 2-Chloro-5-nitroaniline (1.0 eq)[1][2]
- Ethyl Chloroformate (1.5 eq)
- Sodium Carbonate () or NaOH (2.0 eq)
- Solvent: Acetone/Water (1:1) or Toluene/Water biphasic system.

Protocol:

- Setup: Dissolve 2-chloro-5-nitroaniline in Acetone. Add an equal volume of water containing dissolved .
- Addition: Cool to 10°C. Add Ethyl Chloroformate dropwise with vigorous stirring.
- pH Control: If using NaOH, maintain pH ~9-10 by simultaneous addition of base.
- Precipitation: As the reaction proceeds, the carbamate product often precipitates out of the aqueous mixture.[4]
- Isolation: Filter the solid precipitate. Wash with water to remove inorganic salts.
- Drying: Vacuum dry at 45°C.

Data Summary Table

Parameter	Method A (Anhydrous)	Method B (Schotten-Baumann)
Solvent	DCM / THF	Acetone / Water
Base	Pyridine /	/ NaOH
Temp	0°C	0°C
	RT	10°C
Yield	85–95%	75–85%
Purity	High (>98%)	Moderate (Requires recrystallization)
Key Risk	Moisture sensitivity	Hydrolysis of chloroformate

Characterization & Validation

To ensure scientific integrity, the product must be validated using the following spectroscopic markers.

Proton NMR (NMR, 400 MHz,)

- 9.8–10.0 ppm (s, 1H): Carbamate NH proton. (Deshielded by carbonyl and electron-deficient ring).
- 8.5–8.6 ppm (d, J=2.5 Hz, 1H): Aromatic H6 (Ortho to nitro, Meta to chloro).
- 7.9–8.0 ppm (dd, J=8.8, 2.5 Hz, 1H): Aromatic H4.
- 7.7–7.8 ppm (d, J=8.8 Hz, 1H): Aromatic H3 (Ortho to chloro).
- 4.1–4.2 ppm (q, J=7.0 Hz, 2H): Ethyl
.
- 1.2–1.3 ppm (t, J=7.0 Hz, 3H): Ethyl
.

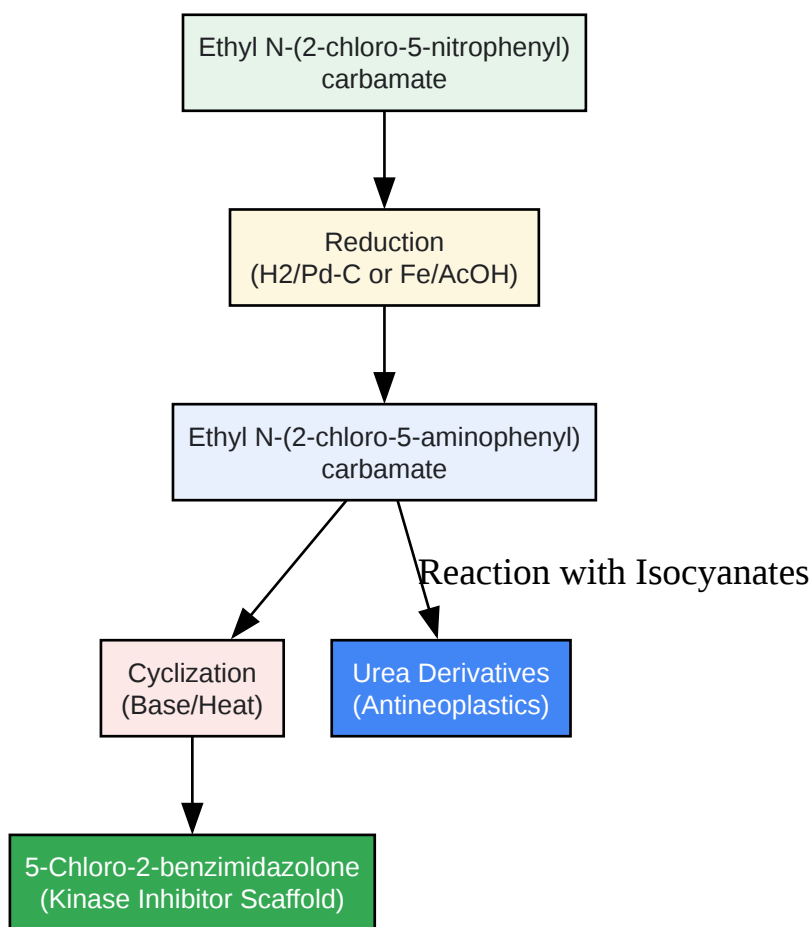
Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Expected Mass:

(approx).
- Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes.

Applications in Drug Development[4][7][8][9][10]

This derivative is not merely an end-product but a versatile "switch" in synthetic pathways.



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Figure 2: Downstream synthetic utility of the carbamate derivative.

Benzimidazolone Synthesis

Reduction of the nitro group yields the 5-amino-2-chloro intermediate. Under basic conditions, the carbamate carbonyl can undergo intramolecular nucleophilic attack by the newly formed amine, cyclizing to form 5-chlorobenzimidazol-2-one. This scaffold is prevalent in:

- p38 MAP Kinase Inhibitors: Anti-inflammatory agents.
- Dopamine D2 Agonists: CNS active agents.

Protection Strategy

The carbamate group renders the NH proton less acidic than an amide but protects the nitrogen from oxidation during the vigorous reduction of the nitro group.

Safety & Handling (EHS)

- 2-Chloro-5-nitroaniline: Toxic if swallowed, inhaled, or in contact with skin. Potential methemoglobin former. Use in a fume hood.
- Ethyl Chloroformate: Highly toxic, lachrymator, corrosive. Reacts with water to release HCl gas. Store in a cool, dry place.
- Waste Disposal: Aqueous streams from Method B will contain carbonates and potentially unreacted aniline; must be treated as hazardous organic waste.

References

- PubChem.2-Chloro-5-nitroaniline Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Organic Chemistry Portal.Synthesis of Carbamates. Available at: [\[Link\]](#)
- Matošević, A. & Bosak, A. (2020).[5] Carbamate group as structural motif in drugs: A review. Arhiv za higijenu rada i toksikologiju. Available at: [\[Link\]](#)
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Sources

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- [2. nbinno.com \[nbinno.com\]](#)
- [3. rsc.org \[rsc.org\]](#)
- [4. Carbamate synthesis by carbamoylation \[organic-chemistry.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
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